Hexanoic acid, 2-ethenylidene-
Description
Contextualization within Allene (B1206475) Carboxylic Acid Chemistry
Allene carboxylic acids, also known as 2,3-allenoic acids, are characterized by the presence of a C=C=C functional group, which renders them as versatile building blocks in organic synthesis. The central sp-hybridized carbon atom and the orthogonal arrangement of the two π-bonds give rise to their unique axial chirality and reactivity. nih.gov These compounds can undergo a variety of transformations, including cyclization, addition, and rearrangement reactions, often catalyzed by transition metals. rsc.orgacs.org
The synthesis of allenoic acids can be challenging. Common approaches include the hydrolysis of the corresponding 2,3-allenoates, though this can suffer from issues with selectivity, sometimes yielding 3-alkynoic acids as byproducts. nih.gov More contemporary methods focus on catalytic routes. For instance, ruthenium(II)-catalyzed C-H allenylation of carboxylic acids with propargylic acetates has emerged as a direct pathway to functionalized allenoic acids. nih.gov Another powerful strategy involves the copper-catalyzed hydrocarboxylation of allenes, which allows for the synthesis of α-chiral carboxylic acids with high regioselectivity. nih.govchemrxiv.orgresearchgate.net
The reactivity of allenoic acids is rich and varied. They can participate in cyclization reactions to form lactones and other heterocyclic structures, which are prevalent in many biologically active molecules. For example, gold-catalyzed cycloisomerization of allenoic acids can lead to the formation of unsaturated lactones. rsc.org Furthermore, they can undergo iodolactonization and other electrophilic additions. nih.gov The unique electronic properties of the allene moiety, combined with the coordinating ability of the carboxylic acid group, make these compounds valuable substrates for exploring novel reaction mechanisms.
Significance in Contemporary Organic Synthesis and Reaction Mechanism Studies
While specific studies on hexanoic acid, 2-ethenylidene- are limited, the broader class of allene carboxylic acids holds considerable significance in modern organic synthesis. Their ability to serve as precursors to complex molecular architectures makes them valuable intermediates. The synthesis of dihydropyranones, for instance, has been achieved through N-heterocyclic carbene (NHC)-catalyzed reactions involving allene ketones and carboxylic acids, highlighting the utility of the allene functional group in constructing bioactive scaffolds. chemsrc.com
The study of allene carboxylic acids also provides a platform for investigating fundamental reaction mechanisms. The regioselectivity and stereoselectivity of their reactions offer insights into the intricacies of catalytic cycles and the nature of transition metal intermediates. For example, the palladium-catalyzed cyclization of 2,3-allenoic acids in the presence of other allenes has been used to probe the formation and reactivity of π-allylic palladium intermediates. acs.org The chirality transfer observed in reactions involving optically active allenoic acids further aids in elucidating reaction pathways. nih.gov
The potential applications of compounds like hexanoic acid, 2-ethenylidene- can be inferred from the known biological activities of related structures. For instance, other hexanoic acid derivatives have been investigated for their role in managing bacterial spot on tomatoes. habitablefuture.org Although direct evidence is lacking for the ethenylidene- isomer, its unique structure could elicit novel biological responses, warranting further investigation.
Identification of Knowledge Gaps and Future Research Avenues for Hexanoic acid, 2-ethenylidene-
A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound hexanoic acid, 2-ethenylidene-. While the chemistry of allene carboxylic acids as a class is an active area of research, this particular molecule has received little to no dedicated study. This presents a number of opportunities for future research.
Key Knowledge Gaps:
Synthesis and Characterization: There is a lack of established and optimized synthetic routes specifically for hexanoic acid, 2-ethenylidene-. Consequently, detailed spectroscopic and physicochemical data for this compound are not readily available.
Reactivity Profile: The specific reactivity of hexanoic acid, 2-ethenylidene- in various organic transformations has not been systematically explored. Understanding how the butyl chain influences the reactivity of the allene and carboxylic acid functionalities is a key unanswered question.
Biological Activity: The biological properties of hexanoic acid, 2-ethenylidene- remain unknown. Given the diverse bioactivities of other hexanoic acid derivatives and allene-containing compounds, this is a promising area for investigation.
Future Research Avenues:
Development of Synthetic Methods: Future work should focus on developing efficient and stereoselective syntheses of hexanoic acid, 2-ethenylidene-. This would enable further studies of its properties and reactivity.
Spectroscopic and Physicochemical Analysis: Comprehensive characterization using modern analytical techniques such as NMR, IR, and mass spectrometry is crucial to establish a foundational understanding of this molecule.
Exploration of Reactivity: A systematic investigation of its behavior in various catalytic and non-catalytic reactions would unveil its potential as a synthetic building block.
Biological Screening: Screening for potential biological activities, for example as an antimicrobial or enzyme inhibitor, could lead to the discovery of new applications.
Data Tables
Due to the limited specific research on Hexanoic acid, 2-ethenylidene-, the following tables provide general information for the class of allene carboxylic acids and the parent hexanoic acid.
Table 1: General Spectroscopic Data for Allene Carboxylic Acids
| Spectroscopic Technique | Characteristic Signals |
| Infrared (IR) Spectroscopy | Allene C=C=C stretch: ~1950 cm⁻¹ Carbonyl C=O stretch: ~1700 cm⁻¹ O-H stretch: Broad, ~2500-3300 cm⁻¹ |
| ¹H NMR Spectroscopy | Allenic protons: ~4.5-5.5 ppm Carboxylic acid proton: ~10-13 ppm |
| ¹³C NMR Spectroscopy | Central allene carbon (sp): ~200-215 ppm Terminal allene carbons (sp²): ~75-95 ppm Carbonyl carbon: ~170-180 ppm |
Table 2: General Reactivity of Allene Carboxylic Acids
| Reaction Type | Reagents/Catalysts | Products |
| Cycloisomerization | Gold or other transition metal catalysts | Lactones |
| Iodolactonization | Iodine, base | Iodinated lactones |
| Hydrocarboxylation | Copper hydride catalysts, CO₂ | α-Substituted carboxylic acids |
| C-H Allenylation | Ruthenium catalysts, propargylic acetates | Functionalized allenoic acids |
Structure
2D Structure
Properties
CAS No. |
5665-73-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethenylhexanoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7(4-2)8(9)10/h4H,2-3,5-6H2,1H3 |
InChI Key |
ONFXFSACNROWII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[C+](C=C)C(=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Hexanoic Acid, 2 Ethenylidene
Reactions Involving the Ethenylidene (Allene) Moiety
The allene (B1206475) group, characterized by its two cumulative double bonds, is an electron-rich and sterically accessible system, rendering it susceptible to a variety of addition and cycloaddition reactions.
The allenic moiety of hexanoic acid, 2-ethenylidene- readily participates in cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems. wikipedia.orglibretexts.org These reactions can proceed through different concerted or stepwise pathways depending on the nature of the reacting partner and the reaction conditions.
[2+2] Cycloadditions: These reactions typically occur with electron-deficient alkenes or ketenes. nih.gov For instance, the reaction of hexanoic acid, 2-ethenylidene- with a ketene (B1206846), promoted by a Lewis acid, could potentially yield a cyclobutanone (B123998) derivative. The regioselectivity of the addition would be influenced by the steric and electronic properties of the substituents on both the allene and the ketene.
[3+2] Cycloadditions: This type of cycloaddition often involves 1,3-dipoles such as nitrile oxides, azides, or nitrones. The reaction of the allene with a 1,3-dipole would lead to the formation of a five-membered heterocyclic ring, a common structural motif in many biologically active molecules.
[4+2] Cycloadditions (Diels-Alder type reactions): While less common for allenes as the diene component, the central double bond of the allene can react as a dienophile with a conjugated diene. This would result in the formation of a six-membered ring containing a vinylidene group. The reactivity in these reactions is highly dependent on the electronic nature of the diene and the allene.
Table 1: Examples of Potential Cycloaddition Reactions
| Cycloaddition Type | Reactant | Potential Product |
|---|---|---|
| [2+2] | Ketene | Cyclobutanone derivative |
| [3+2] | Nitrile Oxide | Isoxazoline derivative |
The electron-rich nature of the allene system makes it susceptible to attack by both electrophiles and nucleophiles. libretexts.orgchemistrysteps.comnih.gov
Electrophilic Additions: Electrophiles, such as halogens (Br₂, I₂) or hydrohalic acids (HBr, HCl), can add across one of the double bonds of the allene. The regioselectivity of this addition is dictated by the stability of the resulting carbocation intermediate. For instance, the addition of HBr would likely proceed via protonation of the terminal carbon to form a more stable secondary vinyl cation, followed by the attack of the bromide ion.
Nucleophilic Additions: Nucleophiles, particularly soft nucleophiles, can add to the central carbon of the allene system, especially when activated by a transition metal catalyst. youtube.comyoutube.com For example, organocuprates can add to the allenic system to form a vinylcopper intermediate, which can then be trapped by an electrophile.
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. mdpi.comchemrxiv.orgnih.govmdpi.com While less common than with simple alkenes, allenes can participate in metathesis reactions. Cross-metathesis of hexanoic acid, 2-ethenylidene- with another olefin, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), could potentially lead to the formation of a new substituted diene. The success of such a reaction would depend on the catalyst's tolerance to the carboxylic acid functionality and the relative reactivity of the allene and the olefin partner.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group in hexanoic acid, 2-ethenylidene- can undergo a variety of standard transformations, providing access to a wide range of derivatives. noaa.govwikipedia.org
To avoid potential side reactions involving the sensitive allene moiety, mild conditions are preferable for the esterification and amidation of hexanoic acid, 2-ethenylidene-.
Esterification: Mild esterification can be achieved using reagents like diazomethane (B1218177) or by employing carbodiimide-mediated couplings with alcohols in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Gold-catalyzed intermolecular addition of carboxylic acids to allenes can also lead to the formation of esters. mdpi.com
Amidation: Direct amidation with amines can be challenging and often requires harsh conditions. However, the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) allows for the formation of amides under mild conditions, preserving the integrity of the allene functionality. nih.govmdpi.com
Table 2: Mild Reagents for Esterification and Amidation
| Transformation | Reagent/Conditions |
|---|---|
| Esterification | Diazomethane; Alcohol, EDC, DMAP; Gold catalyst |
Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Care must be taken as these reagents can potentially also reduce the allene moiety. The use of milder and more selective reagents might be necessary to achieve the desired transformation.
Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a synthetically useful transformation. masterorganicchemistry.comorganic-chemistry.org For simple carboxylic acids, this reaction often requires harsh conditions. However, the presence of the adjacent allene group might influence the ease of decarboxylation. For instance, certain transition metal catalysts are known to promote the decarboxylation of unsaturated carboxylic acids. nih.govresearchgate.net The decarboxylation of β-keto acids proceeds readily, and while hexanoic acid, 2-ethenylidene- is not a β-keto acid, the electronic properties of the allene could potentially facilitate this process under specific catalytic conditions. masterorganicchemistry.com
Formation of Anhydrides and Acyl Halides
The carboxylic acid group of allenic acids can be converted into more reactive derivatives such as anhydrides and acyl halides, which serve as important intermediates in the synthesis of other compounds.
Anhydrides are typically formed by the dehydration of two carboxylic acid molecules. This can be achieved using strong dehydrating agents like phosphorus pentoxide (P4O10) allen.in. Another common method involves the reaction of a carboxylic acid with an acyl chloride libretexts.orgkhanacademy.org. For allenic acids, these standard methods can be applied to generate either symmetric or mixed anhydrides. These anhydrides are valuable as acylating agents in the synthesis of esters and amides allen.inlibretexts.org.
Acyl halides , particularly acyl chlorides, are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org. These reagents replace the hydroxyl group of the carboxylic acid with a halogen, significantly increasing the electrophilicity of the carbonyl carbon and making them highly reactive intermediates for nucleophilic acyl substitution reactions libretexts.orglibretexts.org. The conversion of carboxylic acids to their corresponding acid chlorides can occur rapidly, sometimes in the presence of a tertiary amine base to neutralize the HCl byproduct organic-chemistry.org.
| Derivative | Reagents | Product | Reference |
| Anhydride | P4O10 or Acyl Chloride | (RCO)2O or RCOOCOR' | allen.inlibretexts.org |
| Acyl Halide | SOCl2 or (COCl)2 | RCOCl | wikipedia.orgorganic-chemistry.orglibretexts.org |
Metal-Catalyzed Reactions of Hexanoic acid, 2-ethenylidene-
The allene functionality in compounds like Hexanoic acid, 2-ethenylidene- is a rich platform for metal-catalyzed transformations, enabling the construction of complex molecular architectures.
Palladium catalysts are widely used to facilitate cross-coupling reactions involving allenes. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling of allenic alcohols with H-phosphonates has been developed for the synthesis of 2-phosphinoyl-1,3-butadienes rsc.org. Similarly, palladium-catalyzed oxidative allene-allene cross-coupling provides a route to functionalized libretexts.orgdendralenes nih.govacs.orgrsc.org. These reactions often proceed through the formation of a vinylpalladium intermediate, which then reacts with a coupling partner nih.govrsc.org. The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions.
| Reaction Type | Catalyst System | Product Type | Reference |
| C-P Cross-Coupling | Palladium catalyst | 2-Phosphinoyl-1,3-butadienes | rsc.org |
| Allene-Allene Cross-Coupling | Pd(OAc)2 | libretexts.orgDendralenes | nih.govacs.org |
| Cyclization/Coupling | Bis(dibenzylideneacetone)palladium(0) | 2,3-Dihydrofurans | thieme-connect.de |
Gold and silver catalysts, being carbophilic Lewis acids, are particularly effective in activating the π-system of allenes, leading to a variety of cyclization and rearrangement reactions thieme-connect.de.
Gold-catalyzed reactions of allenic acids can lead to the formation of lactones through intramolecular cyclization mdpi.com. Gold catalysts can also promote tandem reactions, where the initial activation of the allene is followed by further transformations, allowing for the rapid construction of complex polycyclic structures nih.gov. Gold vinylidenes have emerged as key intermediates in some of these transformations, which can be accessed through a 1,2-migration process from a gold-activated alkyne or by dual gold catalysis thieme-connect.de. Gold catalysis has also been employed for the trifunctionalization of alkynes, showcasing the versatility of these catalysts nih.govnsf.gov.
Silver-catalyzed reactions also play a significant role in the cyclization of allenic compounds. Silver(I) complexes can activate the allene towards nucleophilic attack, leading to the formation of various heterocyclic and carbocyclic products thieme-connect.de. These cyclizations often proceed with a high degree of stereocontrol, transferring the axial chirality of the allene to a stereocenter in the product thieme-connect.de.
| Catalyst | Reaction Type | Product Type | Reference |
| Gold(I) | Cycloisomerization | Lactones | mdpi.com |
| Gold(I)/Gold(III) | Tandem Reactions | Polycyclic compounds | nih.gov |
| Silver(I) | Cyclization | Heterocycles/Carbocycles | thieme-connect.de |
Ruthenium catalysts offer unique reactivity for the transformation of allenes. Ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes provides a direct route to branched allylic esters with high yields and excellent enantioselectivities acs.org. This reaction is atom-economical and proceeds under redox-neutral conditions acs.org. Furthermore, ruthenium catalysts have been utilized for the β-selective alkylation of vinylpyridines with aldehydes and ketones, demonstrating their utility in C-C bond formation nih.gov. Mechanistic studies suggest that some ruthenium-catalyzed reactions of vinylarenes may proceed through π-arene complexes berkeley.edu.
| Reaction Type | Catalyst System | Product Type | Reference |
| Addition of Carboxylic Acids | Ruthenium/Josiphos ligand | Branched Allylic Esters | acs.org |
| Deoxygenative Alkylation | [Ru(p-cymene)Cl2]2/dmpe | Alkyl Pyridines | nih.gov |
Green Chemistry Approaches to Hexanoic acid, 2-ethenylidene- Reactions
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis and transformation of carboxylic acids, including allenic acids.
Solvent-free reactions , also known as neat reactions, offer significant environmental benefits by eliminating the use of organic solvents, which reduces pollution and handling costs ias.ac.in. Such conditions have been successfully applied to various organic transformations, including the synthesis of carboxylic acid derivatives scirp.orgresearchgate.net. Microwave irradiation is often employed in solvent-free synthesis to accelerate reaction rates cem.com.
Water-mediated reactions are another cornerstone of green chemistry, utilizing water as a safe and abundant solvent. Recently, a catalytic system was developed for the reduction of carboxylic acids to aldehydes and alcohols in water, avoiding the need for air- and moisture-sensitive reagents chemistryworld.com. The cycloisomerization of some alkynoic acids has also been successfully carried out in water using water-soluble gold catalysts mdpi.com.
| Approach | Conditions | Advantages | Reference |
| Solvent-Free | Neat, often with microwave irradiation | Reduced waste, lower cost, simplified procedure | ias.ac.inresearchgate.netcem.com |
| Water-Mediated | Aqueous medium | Environmentally benign, safe, abundant solvent | mdpi.comchemistryworld.com |
Photochemical and Electrochemical Conversions of Hexanoic acid, 2-ethenylidene-
The unique structural arrangement of Hexanoic acid, 2-ethenylidene-, featuring a conjugated dienoic acid system, imparts a rich and varied reactivity under both photochemical and electrochemical conditions. These transformations are of significant interest for the synthesis of novel molecular architectures and for understanding the fundamental behavior of conjugated unsaturated systems. Lacking direct experimental data for Hexanoic acid, 2-ethenylidene-, this section will draw upon established research on closely related α,β-unsaturated carboxylic acids and conjugated dienoic systems to discuss its probable photochemical and electrochemical conversions.
Photochemical Conversions
The absorption of ultraviolet or visible light by Hexanoic acid, 2-ethenylidene- is expected to promote electrons to higher energy molecular orbitals, leading to excited states that can undergo a variety of chemical reactions. The most probable photochemical transformations include isomerizations and cycloadditions.
Photoisomerization:
Conjugated dienoic acids are known to undergo facile cis-trans isomerization upon photoirradiation researchgate.netresearchgate.net. This process involves the rotation around one of the carbon-carbon double bonds in the excited state, followed by relaxation to a different geometric isomer of the ground state. For Hexanoic acid, 2-ethenylidene-, this would likely involve the interconversion between the E and Z isomers of the ethenylidene group. The process is often reversible, and the composition of the photostationary state depends on the excitation wavelength and the molar absorptivities of the isomers at that wavelength.
Research Findings: Studies on analogous conjugated fatty acids, such as linoleic acid, have demonstrated that photoisomerization, often catalyzed by a photosensitizer like iodine, can lead to a mixture of geometric isomers researchgate.netnih.gov. The reaction proceeds through a radical chain mechanism and can yield various E,E, Z,E, and Z,Z isomers.
Table 1: Representative Data on Photoisomerization of Conjugated Dienoic Acids
| Starting Material | Photosensitizer | Wavelength (nm) | Major Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 9,12-octadecadienoate | Iodine | 520 | Methyl 9,11-octadecadienoate and Methyl 10,12-octadecadienoate (E,E:Z,E:Z,Z ratio of 0.72:0.26:0.02) | 80 | researchgate.net |
| Soybean Oil (containing linoleic acid) | Iodine | Mercury Lamp | cis-9, trans-11 Conjugated Linoleic Acid | 0.6 | nih.gov |
Photochemical Cycloadditions:
The conjugated diene system in Hexanoic acid, 2-ethenylidene- makes it a potential candidate for photochemical cycloaddition reactions, particularly [2+2] cycloadditions aklectures.comlibretexts.orgnsf.gov. These reactions involve the concerted or stepwise formation of a cyclobutane (B1203170) ring from two alkene moieties. The reaction can occur intramolecularly if a second double bond is present elsewhere in the molecule, or intermolecularly with another molecule of Hexanoic acid, 2-ethenylidene- or a different alkene. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the excited state and the ground state reactants.
Research Findings: The photochemical [2+2] cycloaddition is a well-established method for the synthesis of four-membered rings and is particularly effective for conjugated systems that can absorb light libretexts.org. The reaction often proceeds through a triplet excited state and can be facilitated by a photosensitizer.
Table 2: Examples of Photochemical [2+2] Cycloadditions of Alkenes
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ethene | Ethene | Photochemical | Cyclobutane | aklectures.com |
| 2-Cyclohexenones | Substituted Olefins | Photochemical | Bicyclic cyclobutanes | nsf.gov |
| Alkenylboronic esters | (intramolecular) | Photosensitizer, light | Bicyclic fragments with a boron handle | beilstein-journals.org |
Electrochemical Conversions
Electrochemical methods provide an alternative pathway for the transformation of Hexanoic acid, 2-ethenylidene- by controlling the electron transfer processes at an electrode surface. Both oxidation and reduction reactions can be envisaged, leading to a variety of products.
Electrochemical Reduction:
The α,β-unsaturated carbonyl moiety in Hexanoic acid, 2-ethenylidene- is susceptible to electrochemical reduction. Depending on the electrode material, solvent, and supporting electrolyte, the reduction can lead to saturation of the double bond, reduction of the carboxylic acid to an alcohol, or dimerization of the radical intermediates formed.
Research Findings: The electrochemical reduction of α,β-unsaturated esters and amides has been studied, and the reaction mechanism can involve the formation of radical anions which can then be protonated or dimerize. For instance, the electroreduction of acrylic acid in the presence of nickel ions has been investigated, showing the formation of complexes that influence the reduction process hrpub.orgresearchgate.net.
Electrochemical Oxidation and Decarboxylative Functionalization:
Anodic oxidation of carboxylic acids can lead to decarboxylation, generating radical or carbocationic intermediates that can undergo further reactions. For α,β-unsaturated carboxylic acids, this can be a powerful method for the formation of new carbon-carbon or carbon-heteroatom bonds at the vinylic position.
Research Findings: Recent studies have demonstrated the electrochemical decarboxylative functionalization of α,β-unsaturated carboxylic acids with various reagents. These reactions often proceed under mild, metal-free conditions and exhibit good regioselectivity researchgate.netrsc.org. For example, electrochemical decarboxylative phosphorylation and silylation of cinnamic acids have been successfully achieved.
Table 3: Electrochemical Decarboxylative Functionalization of α,β-Unsaturated Carboxylic Acids
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cinnamic acids | Ph₂P(O)H | DABCO-mediated, undivided cell | (E)-Alkenylphosphine oxides | up to 95 | rsc.org |
| Cinnamic acids | Silanes | NHPI-mediated | Alkenylsilanes | up to 85 | researchgate.net |
| Acrylic acids | Alkynes | Iridium-catalyzed | Vinylic C-H annulation products | Not specified | researchgate.net |
The electrochemical degradation of acrylic acid has also been investigated, showing that under certain conditions, complete mineralization can be achieved through the generation of reactive oxygen species at the electrode surface nih.gov. This suggests that the hexanoic acid backbone of the target molecule could also be susceptible to oxidative cleavage under harsh electrochemical conditions.
Mechanistic Investigations of Hexanoic Acid, 2 Ethenylidene Reactions
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for a molecule like Hexanoic acid, 2-ethenylidene-, which contains both an allene (B1206475) and a carboxylic acid functional group, involves identifying the sequence of elementary steps and characterizing any transient species formed during the reaction. Common reactions for α,β-unsaturated acids include nucleophilic conjugate addition, electrophilic addition to the double bonds, and reactions at the carboxyl group. libretexts.org
Hypothetical Reaction Pathways:
Nucleophilic Addition: Due to the electron-withdrawing nature of the carboxyl group, the β-carbon of the ethenylidene moiety is susceptible to nucleophilic attack. This can proceed via a Michael-type 1,4-addition or a 1,2-addition to the carbonyl group. For derivatives of α,β-unsaturated carboxylic acids, a direct addition to the double bond can be more favorable than a 1,4-addition if the resulting enol form is high in energy. nih.gov
Electrophilic Addition: In the presence of strong acids, protonation can occur at the carbonyl oxygen, creating a resonance-stabilized cation. A subsequent attack by a nucleophile would likely occur at the β-carbon, which is analogous to the anti-Markovnikov addition seen in other α,β-unsaturated acids. libretexts.org
Decarboxylation: While not common for all α,β-unsaturated carboxylic acids under mild conditions, those with substitutions that stabilize an intermediate carbocation can undergo decarboxylation, often catalyzed by acid. stackexchange.com
Identification of Intermediates: Reaction intermediates are often highly reactive and short-lived. Techniques such as low-temperature spectroscopy (NMR, IR), computational modeling, and trapping experiments are employed for their detection and characterization. For instance, in nucleophilic additions, an enolate intermediate is expected. Computational studies on similar systems have shown that for some α,β-unsaturated carbonyl compounds, the formation of a thiolate is the rate-determining step, while for others, the addition step itself has the highest energy barrier. nih.gov
A hypothetical reaction scheme for the acid-catalyzed hydration of Hexanoic acid, 2-ethenylidene- would likely involve the formation of a resonance-stabilized carbocation as a key intermediate.
| Reaction Type | Reagents | Key Intermediate | Primary Product Type |
|---|---|---|---|
| Nucleophilic Conjugate Addition | Nu- (e.g., R2NH, RS-) | Enolate | β-substituted hexanoic acid |
| Electrophilic Addition | H-X (e.g., HBr) | Resonance-stabilized carbocation | β-halo hexanoic acid |
| Cyclization (Lactonization) | Acid catalyst (if double bond migrates) | Carbocation | Lactone |
| Hydrocarboxylation | CO2, Metal Catalyst (e.g., CuH) | Organocopper species | α-quaternary carboxylic acid nih.gov |
Kinetic Studies and Rate Law Determination
Kinetic studies are fundamental to understanding reaction mechanisms by quantifying the effect of reactant concentrations on the reaction rate. uca.edu The rate law for a reaction involving Hexanoic acid, 2-ethenylidene- would be determined experimentally by systematically varying the concentrations of the reactants and monitoring the reaction progress over time.
For a hypothetical reaction: Hexanoic acid, 2-ethenylidene- + Nucleophile → Product
The general form of the rate law would be: Rate = k[Hexanoic acid, 2-ethenylidene-]^x[Nucleophile]^y
Where:
k is the rate constant.
[ ] denotes the molar concentration.
x and y are the reaction orders with respect to each reactant, which must be determined experimentally. youtube.com
The method of initial rates is a common approach where the initial rate of the reaction is measured at different starting concentrations of reactants. youtube.com By comparing the rates between experiments, the orders (x and y) can be determined. For example, if doubling the concentration of the nucleophile while keeping the acid concentration constant results in a quadrupling of the rate, the reaction is second order with respect to the nucleophile (y=2). uca.edu
Once the orders are known, the rate constant k can be calculated. The value of k is temperature-dependent and provides a direct measure of how fast the reaction proceeds. uca.edu Studies on the reaction of other α,β-unsaturated carboxylic acids with reagents like diazodiphenylmethane (B31153) have used UV-spectroscopic methods to determine the second-order rate constants in various solvents. researchgate.net
| Experiment | Initial [Hexanoic acid, 2-ethenylidene-] (M) | Initial [Nu] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |
From this hypothetical data, one would deduce that the reaction is first order in Hexanoic acid, 2-ethenylidene- and zero order in the nucleophile.
Deuterium (B1214612) Labeling and Isotope Effect Analysis
Deuterium labeling is a powerful tool for probing reaction mechanisms by replacing specific hydrogen atoms with their heavier isotope, deuterium. nih.govchem-station.com This substitution can lead to a kinetic isotope effect (KIE), where the rate of the reaction changes due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. acs.org
Applications in Studying Hexanoic acid, 2-ethenylidene- Reactions:
Primary KIE: If a C-H bond to be broken is at the reaction center and this bond cleavage occurs in the rate-determining step, a significant primary KIE (typically kH/kD > 2) will be observed. acs.org For example, if a base-catalyzed reaction involves the abstraction of a proton from the γ-carbon of Hexanoic acid, 2-ethenylidene-, replacing that proton with deuterium would slow the reaction down, confirming that this step is rate-limiting.
Secondary KIE: If the deuterium atom is not directly involved in bond breaking but is located near the reaction site, a smaller secondary KIE (kH/kD ≈ 0.7-1.4) may be observed. acs.org This can provide information about changes in hybridization or the steric environment of the transition state.
By synthesizing deuterated analogues of Hexanoic acid, 2-ethenylidene- and comparing their reaction rates to the non-deuterated compound, researchers can pinpoint which C-H bonds are broken or formed during the rate-determining step of a reaction. chem-station.comacs.org
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|
| Hexanoic acid, 2-ethenylidene- | kH = 4.2 x 10⁻⁴ | 5.3 | Primary KIE; C-H bond cleavage is likely in the rate-determining step. |
| Hexanoic acid, 2-ethenylidene- (Deuterated at γ-carbon) | kD = 0.79 x 10⁻⁴ |
In Situ Spectroscopic Monitoring of Reaction Progress
In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, without the need to withdraw samples. spectroscopyonline.com This provides a continuous view of the concentrations of reactants, intermediates, and products, offering valuable mechanistic and kinetic insights. semanticscholar.org
Applicable Techniques:
FTIR and Raman Spectroscopy: Both techniques are sensitive to changes in molecular vibrations. mdpi.com For reactions of Hexanoic acid, 2-ethenylidene-, one could monitor the disappearance of the characteristic allene (C=C=C) and carboxylic acid (C=O) vibrational bands and the appearance of new bands corresponding to the product. Raman spectroscopy is particularly useful for reactions in aqueous media due to water's low Raman scattering. mdpi.com
NMR Spectroscopy: In situ NMR can provide detailed structural information about all species in the reaction mixture over time. This is invaluable for identifying transient intermediates that may not be isolable.
UV-Vis Spectroscopy: If the reactants or products have a chromophore, UV-Vis spectroscopy can be a simple and effective way to monitor concentration changes. The reaction of α,β-unsaturated acids with certain reagents has been successfully monitored using UV-Vis methods. researchgate.net
By coupling these spectroscopic techniques with kinetic modeling, a detailed picture of the reaction mechanism can be constructed. For example, in situ IR spectroscopy has been used to study the adsorption of aromatic carboxylic acids onto metal oxide surfaces, revealing the coordination mode of the carboxylate group. nih.gov Similarly, the redox behavior of poly(indole-5-carboxylic-acid) has been characterized using in-situ spectroelectrochemical techniques. nih.gov
| Spectroscopic Technique | Functional Group/Species Monitored | Typical Wavenumber/Chemical Shift | Observed Change |
|---|---|---|---|
| FTIR Spectroscopy | Allene (C=C=C stretch) | ~1950 cm⁻¹ | Decrease in peak intensity |
| FTIR Spectroscopy | Carbonyl (C=O stretch) | ~1700 cm⁻¹ | Shift or decrease in intensity |
| Raman Spectroscopy | C=C double bond (product) | ~1640 cm⁻¹ | Increase in peak intensity |
| ¹H NMR Spectroscopy | Vinyl proton (product) | ~5.5-6.5 ppm | Appearance and growth of new signals |
Theoretical and Computational Chemistry Studies on Hexanoic Acid, 2 Ethenylidene
Electronic Structure and Conformation Analysis
The electronic structure and conformational landscape of a molecule are foundational to understanding its physical properties and chemical reactivity. For Hexanoic acid, 2-ethenylidene-, computational methods would be employed to elucidate these characteristics.
Electronic Structure: The electronic structure of Hexanoic acid, 2-ethenylidene- is characterized by the presence of a carboxylic acid group and an allene-type functionality. The central carbon of the ethenylidene group is sp-hybridized, while the two adjacent carbons (one in the hexanoic acid backbone and the terminal one) are sp²-hybridized. This arrangement results in two perpendicular pi systems within the C=C=C moiety. The carboxylic acid group, with its sp²-hybridized carbonyl carbon and oxygen atoms, introduces additional pi electrons and the potential for resonance.
Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), would be used to determine the molecular orbitals (MOs), electron density distribution, and electrostatic potential. These calculations would reveal the electronic interactions between the electron-withdrawing carboxylic acid group and the electron-rich allene (B1206475) system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity.
Conformation Analysis: The conformational flexibility of Hexanoic acid, 2-ethenylidene- arises from the rotation around several single bonds: the C-C bonds within the butyl chain and the C-C bond connecting the allene group to the chiral center. A systematic conformational search would be performed using molecular mechanics or semi-empirical methods to identify low-energy conformers. The geometries of these initial structures would then be optimized at a higher level of theory (e.g., DFT with an appropriate basis set) to locate the true energy minima on the potential energy surface.
The relative energies of the different conformers would be calculated to determine their populations at a given temperature. The planarity of the carboxylic acid group and its orientation relative to the rest of the molecule would be a key aspect of this analysis. The twisted nature of the allene group's terminal planes is a defining structural feature. wikipedia.org
Quantum Chemical Calculations of Reactivity Descriptors
Commonly calculated reactivity descriptors include:
HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates higher reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Hexanoic acid, 2-ethenylidene-, the oxygen atoms of the carboxylic acid and the pi bonds of the allene would be expected to be electron-rich, while the carbonyl carbon and the acidic proton would be electron-poor.
Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.
Global Reactivity Descriptors: These include chemical potential, hardness, softness, and the electrophilicity index, which provide a more general measure of a molecule's stability and reactivity.
The following table presents hypothetical values for some of these descriptors for a model compound like 2-ethenylidene-propanoic acid, calculated at a representative level of theory, to illustrate the type of data that would be generated.
| Descriptor | Hypothetical Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -0.8 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For Hexanoic acid, 2-ethenylidene-, several types of reactions could be modeled.
Reaction Mechanisms: The allene functionality is known for its rich reactivity, including cycloadditions and reactions with electrophiles and nucleophiles. wikipedia.org The carboxylic acid group can undergo reactions such as deprotonation, esterification, and reduction. Computational modeling would involve identifying the reactants, products, and any intermediates along a proposed reaction pathway.
For example, the mechanism of an electrophilic addition to one of the allene's double bonds could be studied. The calculations would help determine the regioselectivity of the attack (i.e., which double bond and which carbon atom is more reactive) and the stereochemical outcome.
Transition State Theory: A key aspect of modeling reaction mechanisms is the location of the transition state (TS), which is a first-order saddle point on the potential energy surface. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the geometries of the reactants, transition state, and products are optimized, their energies can be used to construct a reaction profile diagram. The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.
Prediction of Spectroscopic Signatures for Structural Assignment
Computational chemistry can predict various spectroscopic properties that are invaluable for the identification and structural elucidation of a molecule. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. For Hexanoic acid, 2-ethenylidene-, characteristic vibrational modes would include:
The O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹).
The C=O stretch of the carbonyl group (around 1700-1750 cm⁻¹).
The asymmetric C=C=C stretch of the allene group (a sharp band around 1950 cm⁻¹).
C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would provide theoretical chemical shifts for all the unique protons and carbons in Hexanoic acid, 2-ethenylidene-. The distinctive chemical shift of the sp-hybridized central carbon of the allene (typically resonating at a very high chemical shift, around 200-220 ppm) would be a key signature. wikipedia.org
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation patterns of the molecular ion. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that would be observed in an electron ionization mass spectrum.
The following table shows hypothetical predicted ¹³C NMR chemical shifts for the core structure of 2-ethenylidene-hexanoic acid.
| Carbon Atom | Functional Group | Hypothetical Chemical Shift (ppm) |
| C1 | Carboxylic Acid (C=O) | 175 |
| C2 | Allene (C=C=C) | 90 |
| C3 | Allene (C=C=C) | 210 |
| C4 | Allene (C=C=C) | 85 |
| C5 | Alkyl Chain | 35 |
| ... | ... | ... |
Advanced Spectroscopic and Analytical Characterization of Hexanoic Acid, 2 Ethenylidene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution NMR spectroscopy would be the primary tool for elucidating the complex structure of Hexanoic acid, 2-ethenylidene-. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the vinylidene protons (=CH₂), the protons on the aliphatic chain, and the carboxylic acid proton. The chemical shifts and coupling constants would provide critical information about the electronic environment and spatial relationships of these protons.
Expected ¹³C NMR Data: The carbon NMR spectrum would be crucial for identifying the quaternary carbon of the ethenylidene group and the carbonyl carbon of the carboxylic acid, in addition to the other carbons in the hexanoic acid backbone.
Hypothetical ¹H and ¹³C NMR Data for Hexanoic acid, 2-ethenylidene-
| Atom Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (COOH) | ~10-12 (s) | ~170-180 |
| 2 (=C<) | - | ~140-150 |
| 3 (CH₂) | ~2.2-2.5 (t, J ≈ 7) | ~30-40 |
| 4 (CH₂) | ~1.4-1.6 (m) | ~25-35 |
| 5 (CH₂) | ~1.2-1.4 (m) | ~20-30 |
| 6 (CH₃) | ~0.8-1.0 (t, J ≈ 7) | ~10-15 |
Note: This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and is not based on experimental data for the specific compound.
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry would be employed to determine the exact molecular weight and elemental composition of Hexanoic acid, 2-ethenylidene-. High-resolution mass spectrometry (HRMS) would provide the necessary accuracy to confirm the molecular formula. Fragmentation analysis, likely through techniques such as electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), would offer valuable insights into the molecular structure by identifying characteristic fragmentation patterns.
Expected Fragmentation Patterns: Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the alkyl chain, and rearrangements involving the ethenylidene group.
Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, GC-MS)
To ensure the purity of "Hexanoic acid, 2-ethenylidene-" and to separate it from any potential isomers or impurities, advanced chromatographic techniques would be indispensable. Gas chromatography-mass spectrometry (GC-MS) would be suitable for analyzing the volatile compound, providing both separation and mass identification. High-performance liquid chromatography (HPLC), potentially with a chiral stationary phase if enantiomers are possible, would be used for non-volatile analysis and purification.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.
Expected IR and Raman Data: The vibrational spectra of Hexanoic acid, 2-ethenylidene- would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the vinylidene group, and the various C-H stretches and bends of the aliphatic chain.
Hypothetical Vibrational Spectroscopy Data for Hexanoic acid, 2-ethenylidene-
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C=C stretch (Ethenylidene) | ~1640-1680 |
Note: This table is a hypothetical representation based on known vibrational frequencies for similar functional groups and is not based on experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)
Should "Hexanoic acid, 2-ethenylidene-" or a suitable derivative be crystallized, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information, offering an unambiguous confirmation of the molecular structure.
Applications of Hexanoic Acid, 2 Ethenylidene in Advanced Organic Synthesis
Utilization as a Building Block for Complex Natural Products
There is currently no documented use of Hexanoic acid, 2-ethenylidene- as a building block in the synthesis of complex natural products. In theory, its vinylidene group and carboxylic acid functionality could make it a participant in various coupling reactions and cycloadditions, potentially leading to the formation of intricate molecular architectures found in some natural products. However, without experimental data, this remains a hypothetical application.
Role in the Synthesis of Pharmacologically Active Molecules
The role of Hexanoic acid, 2-ethenylidene- in the synthesis of pharmacologically active molecules is not established. While many carboxylic acids and vinyl-containing compounds are precursors to pharmaceuticals, there are no specific examples involving this particular molecule in the scientific literature. Its potential utility would depend on its reactivity and the stereochemical outcomes of its reactions, which have not been reported.
Precursor for Advanced Materials (e.g., Polymers, Functional Molecules)
The application of Hexanoic acid, 2-ethenylidene- as a precursor for advanced materials such as polymers or functional molecules has not been described. The presence of a polymerizable vinylidene group suggests it could theoretically be used as a monomer or comonomer in the synthesis of specialized polymers. The carboxylic acid group could also be functionalized to create molecules with specific electronic or optical properties. These potential applications are speculative and await experimental validation.
Development of Chiral Hexanoic acid, 2-ethenylidene- Derivatives as Chiral Auxiliaries or Ligands
There is no information on the development or use of chiral derivatives of Hexanoic acid, 2-ethenylidene- as chiral auxiliaries or ligands in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the structure of Hexanoic acid, 2-ethenylidene- could potentially be modified to create a chiral center, no such derivatives or their applications have been reported.
Future Directions and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like allenic carboxylic acids is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid optimization and library generation. Future research in this area for Hexanoic acid, 2-ethenylidene- would likely focus on adapting and refining existing methods for allene (B1206475) synthesis to a continuous flow setup.
Key research objectives could include:
Development of Continuous Flow Synthesis Routes: Adapting established batch synthesis methods for allenic acids, such as the palladium-catalyzed carboxylation of propargylic precursors, into a continuous flow process. This would involve optimizing parameters like reagent stoichiometry, residence time, temperature, and catalyst loading to maximize yield and purity.
Automated Reaction Optimization: Employing automated platforms with in-line analytics (e.g., HPLC, NMR) to rapidly screen a wide range of reaction conditions. This would accelerate the discovery of optimal and robust synthetic protocols for Hexanoic acid, 2-ethenylidene-.
On-Demand Generation and Derivatization: Designing flow systems that not only synthesize the target compound but also allow for its immediate derivatization. This would enable the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Table 1: Potential Flow Chemistry Approaches for the Synthesis of Hexanoic acid, 2-ethenylidene-
| Synthetic Approach | Key Advantages in Flow Chemistry | Potential Challenges |
| Palladium-catalyzed Carboxylation | Precise control over CO pressure and temperature, enhanced catalyst stability and recycling. | Catalyst leaching, handling of gaseous reagents in a continuous setup. |
| Zinc-mediated Carboxylation | Use of readily available and less toxic metals, potential for milder reaction conditions. | Heterogeneous nature of the reaction may lead to clogging, ensuring consistent reagent activation. |
| CuH-catalyzed Hydrocarboxylation | High potential for stereoselective synthesis, mild reaction conditions. | Catalyst sensitivity to air and moisture, optimization of ligand systems for flow conditions. |
Exploration of Biological and Biochemical Interactions (excluding human trials)
Allenic lipids and fatty acids are known to occur in nature and can exhibit a range of biological activities. Investigating the biochemical interactions of Hexanoic acid, 2-ethenylidene- could reveal novel therapeutic or research applications. Initial studies would focus on in vitro and cell-based assays to understand its mechanism of action and identify potential molecular targets.
Promising research avenues include:
Enzyme Inhibition Studies: The strained allenic structure could act as a mechanism-based inhibitor for various enzymes, particularly those involved in lipid metabolism or inflammatory pathways. Screening against a panel of relevant enzymes could identify specific targets.
Antimicrobial and Antifungal Activity: Evaluating the compound's ability to inhibit the growth of various pathogenic bacteria and fungi. Many natural fatty acids and their derivatives possess antimicrobial properties.
Cellular Pathway Modulation: Investigating the effect of Hexanoic acid, 2-ethenylidene- on key cellular signaling pathways, such as those involved in inflammation, apoptosis, and cell proliferation, using cell-based reporter assays.
Development of Sustainable Synthesis and Catalytic Processes
The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop more sustainable and efficient methods for producing Hexanoic acid, 2-ethenylidene-. This involves the use of renewable starting materials, environmentally benign solvents, and highly efficient catalytic systems.
Areas for investigation include:
Catalyst Development: Designing novel, highly active, and selective catalysts for the synthesis of the allenic moiety. This could include earth-abundant metal catalysts or organocatalysts to replace precious metal systems.
Use of Greener Solvents: Exploring the use of bio-based solvents, supercritical fluids, or even solvent-free conditions to reduce the environmental impact of the synthesis.
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. For instance, exploring direct C-H activation and carboxylation approaches.
Computational Design of Novel Hexanoic acid, 2-ethenylidene- Based Compounds
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. These approaches can be used to predict the biological activity, reactivity, and physicochemical properties of derivatives of Hexanoic acid, 2-ethenylidene-, guiding synthetic efforts towards the most promising candidates.
Future computational research could focus on:
Structure-Activity Relationship (SAR) Modeling: Once initial biological activity data is obtained, computational models can be built to understand the relationship between the compound's structure and its activity. This can inform the design of more potent and selective analogs.
Virtual Screening: Using the structure of Hexanoic acid, 2-ethenylidene- as a scaffold, virtual libraries of derivatives can be created and computationally screened against biological targets of interest to identify potential hits.
Reaction Mechanism Elucidation: Employing quantum mechanical calculations to study the mechanisms of synthetic reactions. This can aid in the optimization of reaction conditions and the design of more efficient catalysts.
Table 2: Computationally Designed Derivatives of Hexanoic acid, 2-ethenylidene- for Targeted Properties
| Target Property | Proposed Structural Modification | Rationale |
| Enhanced Enzyme Inhibition | Introduction of specific functional groups near the allene. | To create additional binding interactions with the active site of a target enzyme. |
| Improved Cell Permeability | Modification of the carboxylic acid group to an ester or amide. | To increase lipophilicity and facilitate passage through cell membranes. |
| Increased Metabolic Stability | Introduction of fluorine atoms or other blocking groups. | To prevent metabolic degradation at susceptible positions. |
Q & A
Q. How does organic acid supplementation affect hexanoic acid synthesis in dual-phase fermentations?
- Findings : Adding butyrate during the non-growth phase doubled hexanoic acid production in M. elsdenii. Succinate enhanced both biomass and acid yield in growth phases, highlighting substrate-specific pathway activation .
Data-Driven and Analytical Questions
Q. What adsorption kinetic models best describe hexanoic acid’s interaction with adsorbents?
- Modeling : Pseudo-second-order kinetics (R > 0.75) fit experimental data, where K (initial adsorption rate) decreases with higher initial concentrations, and K (inverse of max capacity) correlates linearly with concentration .
Q. Which analytical techniques validate hexanoic acid’s presence in complex mixtures like plant extracts?
Q. How do DFT-D dispersion methods improve crystal structure predictions for hexanoic acid?
- Computational Analysis : D3 and D4 dispersion corrections accurately predicted lattice energies and hydrogen-bond geometries (C=O torsion angles) in hexanoic acid crystals, validated against XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
